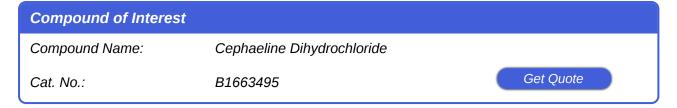


# Cephaeline Dihydrochloride chemical structure and properties

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An In-Depth Technical Guide to Cephaeline Dihydrochloride

## Introduction

Cephaeline is a natural alkaloid found in the roots of Carapichea ipecacuanha (Ipecac) and other plant species.[1][2] It is structurally similar to emetine, another significant alkaloid from Ipecac.[3][4] **Cephaeline dihydrochloride** is the salt form of cephaeline, which exhibits increased solubility in aqueous solutions. This compound has garnered interest in the scientific community for its diverse pharmacological activities, including its traditional use as an emetic and its emerging potential as an anti-cancer and antiviral agent.[2][5][6][7] This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental protocols related to **Cephaeline Dihydrochloride** for researchers and drug development professionals.

## **Chemical Structure and Properties**

Cephaeline is a tetrahydroisoquinoline alkaloid.[7] The dihydrochloride salt is formed by the reaction of cephaeline with two equivalents of hydrochloric acid.

## **Chemical Structure**

The IUPAC name for the parent compound, cephaeline, is (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol.[8]



## **Physicochemical Properties**

The key physicochemical properties of Cephaeline and its dihydrochloride salt are summarized in the table below.

Property	Value	Reference
Molecular Formula	C28H40Cl2N2O4	[8]
Molecular Weight	539.5 g/mol	[8][9]
CAS Number	5853-29-2 [8][10]	
Parent Compound (Cephaeline) MW	466.61 g/mol	[1]
Parent Compound (Cephaeline) MP	115-116 °C	[1]
Solubility (Cephaeline)	Practically insoluble in water; freely soluble in dilute hydrochloric acid, methanol, ethanol, chloroform.	[1]
Solubility (Dihydrochloride)	Soluble in water.	[1][10]
Appearance (Cephaeline)	White silky crystals.	[2]

## **Biological Activity and Mechanism of Action**

**Cephaeline Dihydrochloride** exhibits a range of biological activities, primarily investigated in the contexts of oncology, virology, and its emetic effects.

## **Anti-Cancer Activity**

Cephaeline has demonstrated significant anti-cancer properties, particularly in mucoepidermoid carcinoma (MEC).[3][11] Its mechanisms of action are multifaceted and involve the regulation of cell viability, growth, and migration.[3]

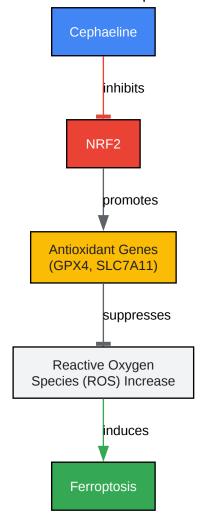
Induction of Histone Acetylation: Cephaeline acts as an inductor of histone H3 acetylation.[3]
 [5] Specifically, it leads to a significant increase in the acetylation of histone H3 at lysine 9



(H3K9ac).[11] This epigenetic modification can lead to chromatin relaxation, altering gene expression and inhibiting the formation of tumorspheres.[3][11]

Induction of Ferroptosis via NRF2 Inhibition: The compound has been shown to promote
ferroptosis, a form of iron-dependent programmed cell death, in lung cancer cells.[5] This is
achieved by inhibiting the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling
pathway.[5] Inhibition of NRF2 leads to the downregulation of key antioxidant genes such as
GPX4 and SLC7A11, making cancer cells more susceptible to oxidative damage and
subsequent cell death.[5]

#### Cephaeline-Induced Ferroptosis Pathway





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Cephaeline's inhibition of NRF2 leads to ferroptosis.

## **Antiviral Activity**

Cephaeline has shown potent inhibitory effects against several viruses, including Zika virus (ZIKV) and Ebola virus (EBOV).[5][6] Its antiviral mechanism involves two key actions: inhibiting viral replication and impeding viral entry into host cells.[6] For ZIKV, cephaeline has been shown to inhibit the NS5 RNA-dependent RNA polymerase (RdRp) activity.[5]

## **Emetic Activity**

As a primary component of ipecac syrup, cephaeline is a potent emetic.[2] Its mechanism of action is twofold: a direct irritant effect on the gastric mucosa and chemical stimulation of the chemoreceptor trigger zone (CTZ) in the brain.[12][13]

## **Quantitative Biological Data**

The following table summarizes the reported in vitro and in vivo efficacy data for Cephaeline.



Target/Assay	Cell Line / Model	IC <sub>50</sub> / Effect	Reference
Anti-Cancer			
Cell Viability (MTT)	UM-HMC-1 (MEC)	0.16 μΜ	[3][5]
Cell Viability (MTT)	UM-HMC-2 (MEC)	2.08 μΜ	[3][5]
Cell Viability (MTT)	UM-HMC-3A (MEC)	0.02 μΜ	[3][5]
Antiviral			
Ebola VLP Entry	HeLa Cells	3.27 μΜ	[5]
Live Ebola Virus	Vero E6 Cells	22.18 nM	[5]
ZIKV NS5 RdRp Activity	HEK293 Cells	976 nM	[5]
ZIKV Infection (in vivo)	Ifnar1 <sup>-</sup> /- mice	2 mg/kg (i.p.) suppresses ZIKV load.	[5]

## **Experimental Protocols**

This section details methodologies for the analysis and evaluation of **Cephaeline Dihydrochloride**.

## Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification of cephaeline in various matrices, including plant extracts and biological fluids.[13][14]

Objective: To separate and quantify cephaeline.

#### Materials:

- HPLC system with a Diode Array Detector (DAD) or UV detector.[13][15]
- C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size).[13][16]



- Cephaeline hydrochloride reference standard.[13][16]
- Mobile Phase: Acetonitrile: Methanol: 0.1% Phosphoric Acid (9:3:88 v/v/v). [13][14]
- Solvents: Methanol, Acetonitrile (HPLC grade).
- Acid: Phosphoric acid.

#### Procedure:

- Standard Preparation: Prepare a stock solution of Cephaeline hydrochloride reference standard in methanol. Create a series of dilutions with the mobile phase to generate a calibration curve (e.g., 0.01 μg/mL to 0.2 μg/mL).[13][14]
- Sample Preparation (from Ipecac root): a. Pulverize the dried plant material.[17] b. To 100 mg of powder, add an acidic methanol solution (e.g., 70% methanol).[16] c. Perform ultrasonic extraction for a specified time (e.g., 10-60 minutes).[14][16][17] d. Centrifuge the sample to pellet solid debris.[16] e. Collect the supernatant and filter through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column.[13][14]
  - Mobile Phase: Isocratic elution with Acetonitrile:Methanol:0.1% Phosphoric Acid (9:3:88).
     [13][14]
  - Flow Rate: 1.0 mL/min.[14]
  - Detection Wavelength: 285 nm.[15]
  - Injection Volume: 5-20 μL.[15]
- Analysis: Inject the standards and samples. Identify the cephaeline peak based on the
  retention time of the standard (approx. 9.0 min).[13][16] Quantify the amount of cephaeline in
  the samples by comparing the peak area to the calibration curve.



## Start: Plant Material/Sample **Ultrasonic Extraction** (Acidic Methanol) Centrifugation Collect Supernatant Filtration (0.45 μm) **HPLC** Injection (C18 Column) DAD/UV Detection Quantification (vs. Standard Curve) End: Cephaeline Concentration

#### Workflow for HPLC Quantification of Cephaeline

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A typical workflow for extracting and quantifying cephaeline.



## **Cell Viability (MTT) Assay**

The MTT assay is a colorimetric method used to assess cell viability, metabolic activity, and cytotoxicity. It was used to determine the IC<sub>50</sub> values of cephaeline in MEC cell lines.[3]

Objective: To determine the effect of **Cephaeline Dihydrochloride** on the viability of cancer cells.

#### Materials:

- Mucoepidermoid carcinoma cell lines (e.g., UM-HMC-1, UM-HMC-2).[3]
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Cephaeline Dihydrochloride stock solution (in DMSO or PBS).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., DMSO or acidified isopropanol).
- 96-well cell culture plates.
- Microplate reader.

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of Cephaeline Dihydrochloride in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound (e.g., 0.01 μM to 10 μM). Include untreated and vehicle-only control wells.
- Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

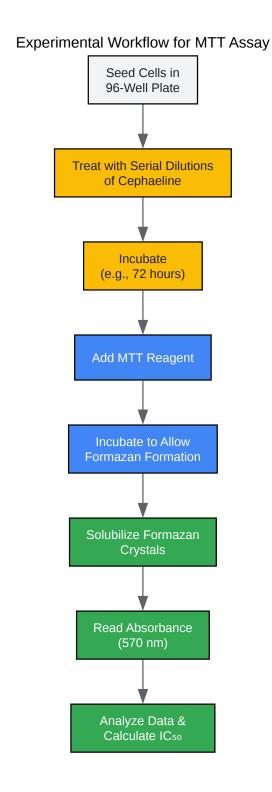






- Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration to determine the IC₅o value.





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A standard workflow for assessing cell viability via MTT assay.



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